GOAT Inhibitor-Derived Potency: 6-Hydroxymethyl Scaffold Enables Picomolar Ghrelin O-Acyltransferase Inhibition vs. Micromolar Vasorelaxant Activity of 6-Carboxylate/6-Ester Analogs
Derivatives constructed from the 6-hydroxymethyl scaffold of (7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol achieve sub-nanomolar GOAT inhibition. BDBM396206 (6-hydroxymethyl derivative coupled to 2-(2,2-difluoroethoxy)-nicotinonitrile) inhibits human GOAT with an IC₅₀ of 0.093 nM . BDBM396236 (6-hydroxymethyl derivative coupled to 2-cyclopropylamino-nicotinonitrile) achieves an IC₅₀ of 0.020 nM against human GOAT expressed in HEK293 cells . In contrast, the highest-potency 6-carboxylate analogs in the same core scaffold class exhibit vasorelaxant EC₅₀ values of 0.0025–2.9 μM in phenylephrine-precontracted rat aortic ring assays—a potency difference of approximately 125× to 145,000× in favor of the GOAT-targeting 6-hydroxymethyl-derived compounds . The 6-hydroxymethyl group is a structural prerequisite for GOAT inhibitor pharmacophore assembly, as it provides the methylene linker for attachment of the nicotinonitrile or heterocyclic warhead moieties.
| Evidence Dimension | Target potency (IC₅₀/EC₅₀) |
|---|---|
| Target Compound Data | GOAT IC₅₀ = 0.020–0.093 nM (6-hydroxymethyl-derived BDBM396206 and BDBM396236) |
| Comparator Or Baseline | Vasorelaxant EC₅₀ = 0.0025–2.9 μM (6-carboxylate/6-ester analogs from the same 7-amino-[1,2,5]oxadiazolo[3,4-b]pyridine class) |
| Quantified Difference | ~125× to 145,000× greater molar potency for GOAT-targeting 6-hydroxymethyl derivatives compared to vasorelaxant 6-carboxylate/6-ester analogs |
| Conditions | GOAT: HEK293 cells expressing human GOAT + preproghrelin, 5 h incubation, ELISA readout . Vasorelaxant: phenylephrine-precontracted isolated rat aortic segments . |
Why This Matters
Procurement of the 6-hydroxymethyl compound is mandatory for any GOAT inhibitor discovery or development program; 6-carboxylate or 6-ester analogs address a completely different therapeutic target space (vasorelaxation) and are chemically incapable of generating the picomolar GOAT pharmacophore.
- [1] BindingDB BDBM396206: 6-(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-ylmethyl)-2-(2,2-difluoro-ethoxy)-nicotinonitrile, US10308667 Example 109. IC₅₀ = 0.093 nM. View Source
- [2] BindingDB BDBM396236: 6-(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-ylmethyl)-2-cyclopropylamino-nicotinonitrile, US10308667 Example 139. IC₅₀ = 0.020 nM. View Source
- [3] Varenyk, A. et al. Design, synthesis, SAR and ADMET analyses of the novel class of synthetic 7-amino[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate derivatives with vasorelaxant activity. Results in Chemistry 13, 102031 (2025). View Source
